

Spectroscopic Data of Ethyl 2-cyclobutylideneacetate: A Technical Guide

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Compound of Interest

Compound Name: **Ethyl 2-cyclobutylideneacetate**

Cat. No.: **B1317099**

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This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-cyclobutylideneacetate**, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed experimental protocols and a visual representation of the analytical workflow.

Molecular Structure

Chemical Name: **Ethyl 2-cyclobutylideneacetate** CAS Number: 27741-65-7
Molecular Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 2-cyclobutylideneacetate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for **Ethyl 2-cyclobutylideneacetate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
5.58	m	-	1H	=CH
4.13	q	7.1	2H	-OCH ₂ CH ₃
3.15-3.12	m	-	2H	Cyclobutyl CH ₂
2.85-2.82	m	-	2H	Cyclobutyl CH ₂
2.12-2.06	m	-	2H	Cyclobutyl CH ₂
1.26	t	7.1	3H	-OCH ₂ CH ₃

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 2-cyclobutylideneacetate**

Chemical Shift (δ) ppm	Assignment
167.60	C=O (Ester)
166.60	=C(Cyclobutyl)
112.38	=CH
59.53	-OCH ₂ CH ₃
33.75	Cyclobutyl CH ₂
32.32	Cyclobutyl CH ₂
17.66	Cyclobutyl CH ₂
14.36	-OCH ₂ CH ₃

Solvent: CDCl₃, Frequency: 125 MHz

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **Ethyl 2-cyclobutylideneacetate**

Technique	m/z	Ion
MS	140.1	[M] ⁺
ESI-HRMS	141.0910 (Calculated)	[M+H] ⁺
	141.0911 (Found)	

IR (Infrared) Spectroscopy Data

As a specific experimental spectrum for **Ethyl 2-cyclobutylideneacetate** is not readily available, the following table presents the expected characteristic infrared absorption bands for an α,β -unsaturated ester based on established principles.[\[1\]](#)[\[2\]](#)

Table 4: Expected IR Absorption Bands for **Ethyl 2-cyclobutylideneacetate**

Wavenumber (cm ⁻¹)	Bond	Functional Group	Intensity
~2960-2850	C-H stretch	Alkyl	Medium to Strong
~1730-1715	C=O stretch	α,β -unsaturated Ester	Strong
~1650	C=C stretch	Alkene	Medium
~1300-1000	C-O stretch	Ester	Strong

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Ethyl 2-cyclobutylideneacetate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for proton and 125 MHz for carbon-13.
- Data Acquisition:
 - For ^1H NMR, the spectral width is set to encompass all expected proton signals. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

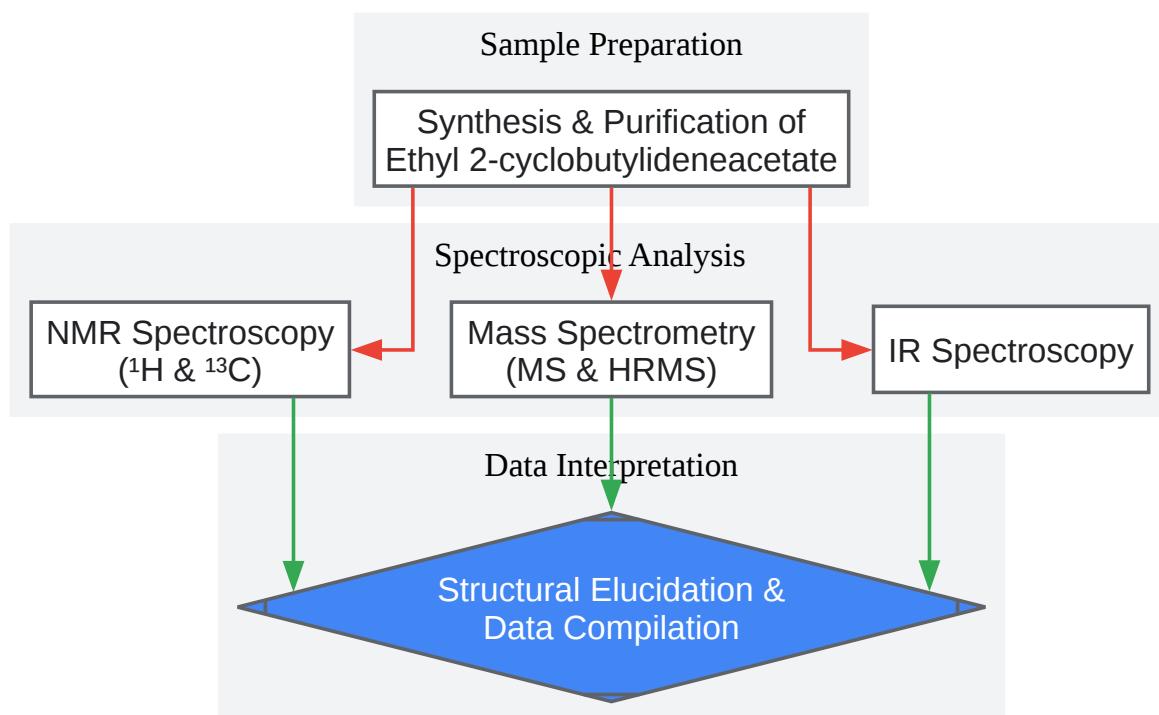
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion for high-resolution mass spectrometry (HRMS) or after separation by gas chromatography (GC-MS) for electron ionization (EI) mass spectrometry.
- Ionization:
 - For ESI-HRMS, the sample is ionized using electrospray ionization in positive ion mode to generate the $[\text{M}+\text{H}]^+$ ion.
 - For standard MS, electron ionization is used, which results in the molecular ion $[\text{M}]^+$ and various fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a drop is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-cyclobutylideneacetate**.



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References

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